molecular formula C16H20N4O3S B14936727 N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14936727
M. Wt: 348.4 g/mol
InChI Key: NPAMYFPIJHUHRJ-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic sulfonamides. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . For instance, the reaction may be carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific structure, which includes a sulfonamide group and a hexahydrocyclohepta ring.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O3S/c17-24(22,23)12-8-6-11(7-9-12)10-18-16(21)15-13-4-2-1-3-5-14(13)19-20-15/h6-9H,1-5,10H2,(H,18,21)(H,19,20)(H2,17,22,23)

InChI Key

NPAMYFPIJHUHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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